

An In-depth Technical Guide to Benzyltrimethylammonium Tribromide (CAS Number: 111865-47-5)

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Compound of Interest

Compound Name: *Benzyltrimethylammonium
tribromide*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium tribromide (BTMABr₃) is a versatile and efficient reagent in organic synthesis, serving as a stable, solid source of bromine. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its reaction mechanisms. BTMABr₃ is widely utilized as a brominating agent for a variety of organic compounds, a mild oxidizing agent, and a phase-transfer catalyst. Its solid nature offers significant advantages over liquid bromine in terms of handling, safety, and stoichiometry. This document aims to be a valuable resource for researchers and professionals in the fields of organic chemistry, drug discovery, and materials science.

Chemical and Physical Properties

Benzyltrimethylammonium tribromide is an orange to dark yellow crystalline powder. It is a quaternary ammonium salt containing a tribromide anion.^[1]

Table 1: Physical and Chemical Properties of **Benzyltrimethylammonium Tribromide**

Property	Value	References
CAS Number	111865-47-5	[2]
Molecular Formula	C ₁₀ H ₁₆ Br ₃ N	[2]
Molecular Weight	389.96 g/mol	[2]
Appearance	Orange to dark yellow crystalline powder	[2]
Melting Point	99-105 °C	[2]
Solubility	Soluble in polar solvents such as water, methanol, and ethanol.[3] Slightly soluble in DMSO.	[3][4]
Stability	Stable under normal conditions, but sensitive to light.	

Table 2: Spectroscopic Data of **Benzyltrimethylammonium Tribromide**

Spectrum	Data	References
^1H NMR	Data available for the precursor, Benzyltrimethylammonium bromide.	[5]
^{13}C NMR	Data available for the precursor, Benzyltrimethylammonium bromide.	[6]
ATR-IR	Spectrum available.	[7]
UV-Vis	The tribromide (Br_3^-) anion shows a characteristic intense absorption peak around 279 nm.	[8]

Synthesis of Benzyltrimethylammonium Tribromide

BTMABr₃ is readily synthesized from benzyltrimethylammonium chloride.

Experimental Protocol: Synthesis of Benzyltrimethylammonium Tribromide

This protocol is adapted from the method described by Kajigaeshi et al.

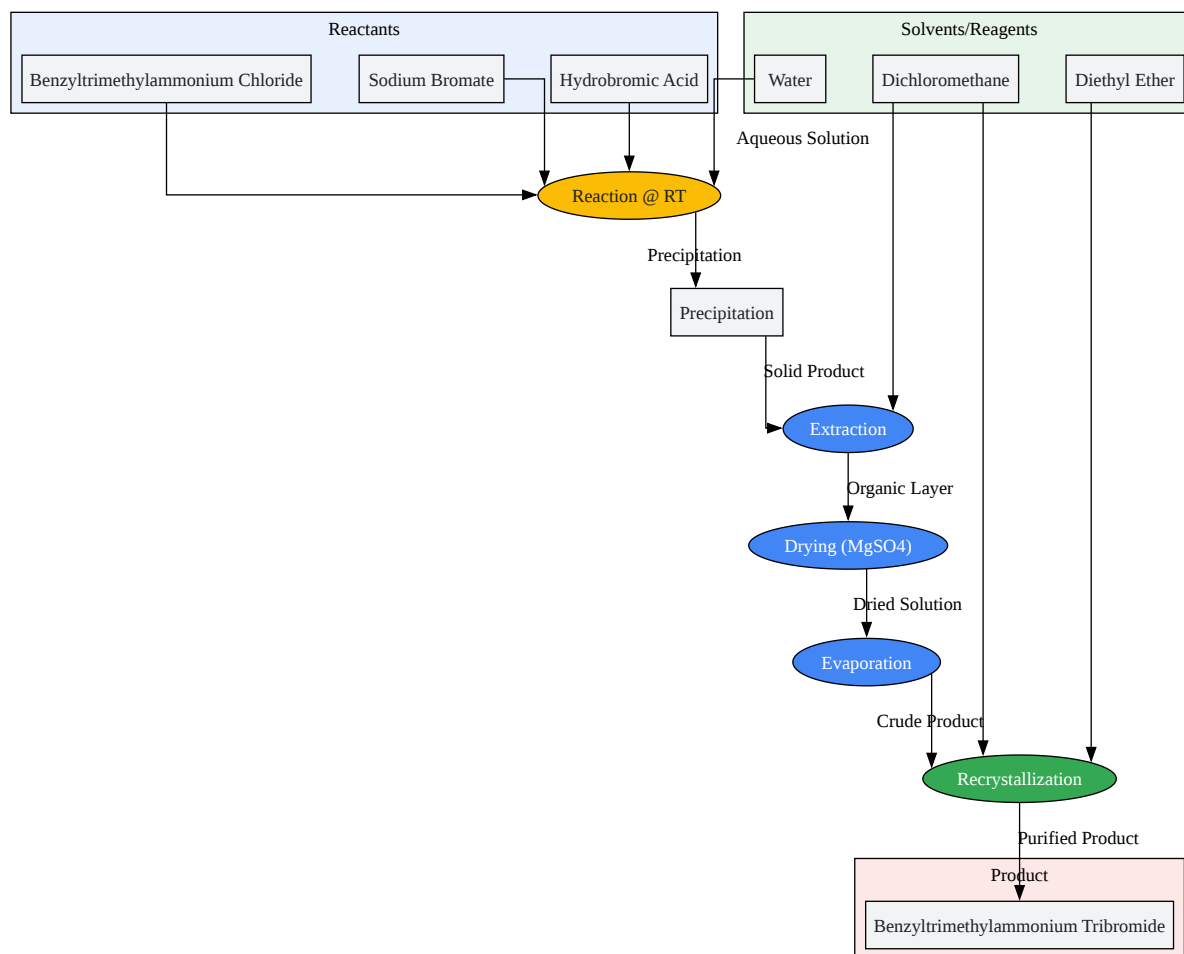
Materials:

- Benzyltrimethylammonium chloride
- Sodium bromate (NaBrO_3)
- Hydrobromic acid (HBr , 47%)
- Dichloromethane (CH_2Cl_2)
- Magnesium sulfate (MgSO_4)

- Diethyl ether

Procedure:

- In a suitable flask, dissolve benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (4.5 g, 30 mmol) in water (100 ml).
- With stirring at room temperature, slowly add hydrobromic acid (47%, 180 mmol).
- A solid will precipitate out of the solution. Extract the solid with dichloromethane (4 x 50 ml).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure to obtain a residue.
- Recrystallize the crude product from a dichloromethane-ether mixture (10:1) to yield orange crystals of **benzyltrimethylammonium tribromide**.
- Yield: 18.2 g (78%).
- Melting Point: 100-101 °C.



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Caption: Synthesis workflow for **Benzyltrimethylammonium Tribromide**.

Applications in Organic Synthesis

BTMABr₃ is a versatile reagent with applications in bromination, oxidation, and catalysis.

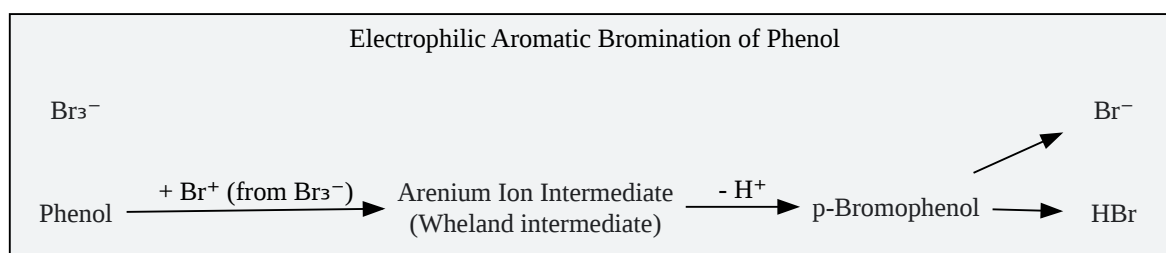
Bromination Reactions

As a solid brominating agent, BTMABr₃ offers a safer and more convenient alternative to liquid bromine. It is effective for the bromination of a wide range of substrates, including aromatic compounds, ketones, and alkenes.[4]

Quaternary ammonium tribromides, including BTMABr₃, are known to exhibit high para-selectivity in the bromination of phenols.[9]

Mechanism of Electrophilic Aromatic Bromination (Phenol):

The tribromide ion (Br₃⁻) acts as the source of the electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. The bulky nature of the tribromide reagent can favor substitution at the less sterically hindered para position.



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Caption: Mechanism of electrophilic bromination of phenol.

BTMABr₃ can be used for the dibromination of acetyl derivatives.

Experimental Protocol: Synthesis of Dibromoacetyl Derivatives

This protocol is adapted from the work of Kajigaeshi et al.

Materials:

- Acetyl derivative (e.g., acetophenone)
- **Benzyltrimethylammonium tribromide** (BTMABr₃)
- Dichloromethane (CH₂Cl₂)
- Methanol (MeOH)

Procedure:

- Dissolve the acetyl derivative in a dichloromethane-methanol solution.
- Add double the molar quantity of BTMABr₃ to the solution.
- Stir the reaction mixture at room temperature for 2-7 hours.
- Upon completion, isolate the dibromoacetyl derivative. For example, in the case of acetophenone, the reaction yields phenacylidene dibromide.
- Yields: Generally good.

Oxidation Reactions

BTMABr₃ is a mild oxidizing agent for various functional groups, including the conversion of alcohols to aldehydes and ketones.^[4]

This is a general procedure based on the known reactivity of BTMABr₃ with alcohols.

Materials:

- Benzyl alcohol

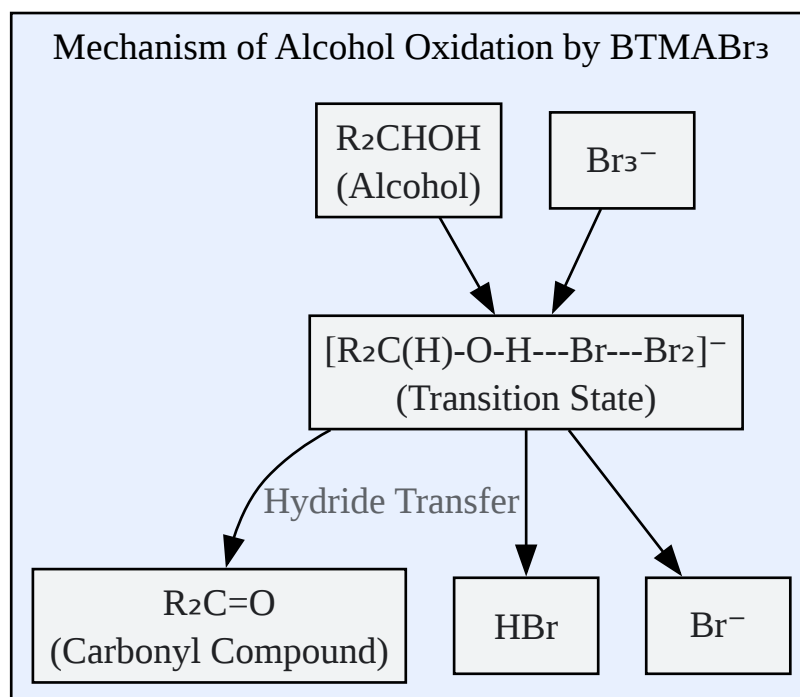
- **Benzyltrimethylammonium tribromide** (BTMABr₃)
- Dichloromethane (CH₂Cl₂) or Acetic acid-water (1:1, v/v)
- Sodium bicarbonate solution (for workup)
- Sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve benzyl alcohol in the chosen solvent in a round-bottom flask.
- Add BTMABr₃ (1.0 to 1.2 equivalents) portion-wise to the stirred solution.
- Monitor the reaction by TLC until the starting material is consumed. The reaction is typically carried out at room temperature.
- Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude benzaldehyde.
- Purify the product by distillation or column chromatography.
- Yields: Good to excellent.

Mechanism of Alcohol Oxidation:

The oxidation of alcohols by BTMABr₃ is believed to proceed via a hydride transfer mechanism. The tribromide ion is the reactive oxidizing species. The reaction involves the cleavage of the α-C-H bond in the rate-determining step.^{[10][11]}



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Caption: Proposed mechanism for alcohol oxidation by BTMABr₃.

Synthesis of 2-Aminobenzothiazoles

BTMABr₃ is an effective reagent for the synthesis of 2-aminobenzothiazoles from aryl thioureas, a reaction known as the Hegerschoff reaction.^[12] This method avoids the use of hazardous liquid bromine and can minimize aromatic bromination side products.^[12]

Experimental Protocol: Synthesis of 2-Aminobenzothiazoles

This is a general one-pot procedure adapted from the work of Jordan et al.

Materials:

- Aryl isothiocyanate
- Aniline derivative

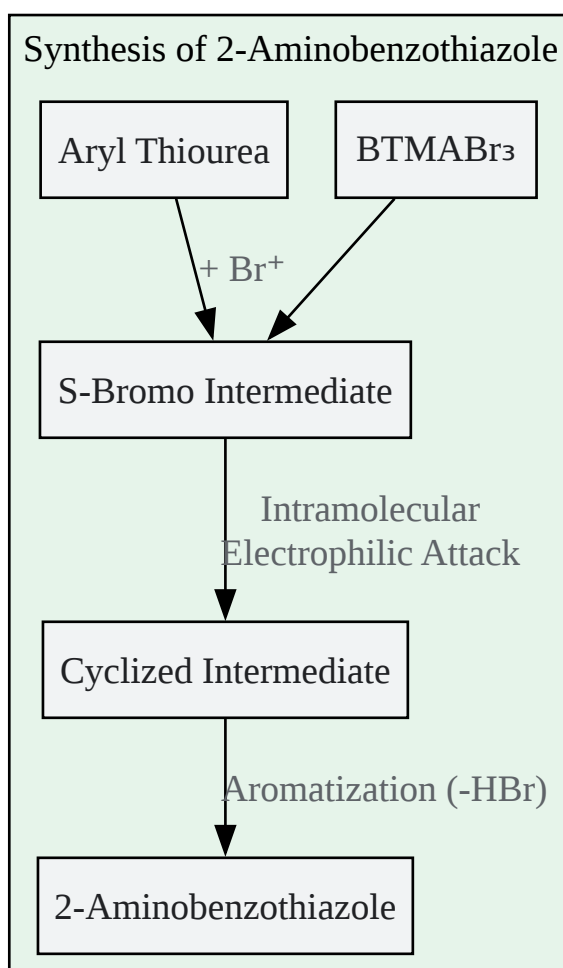
- Tetrabutylammonium thiocyanate (Bu_4NSCN) - for the in-situ generation of thiourea
- **Benzyltrimethylammonium tribromide** (BTMABr_3)
- Suitable solvent (e.g., acetic acid)

Procedure:

- In a reaction vessel, combine the aryl isothiocyanate and the aniline derivative, or alternatively, the aniline derivative and tetrabutylammonium thiocyanate.
- Add a suitable solvent such as acetic acid.
- To this mixture, add a stoichiometric amount of BTMABr_3 .
- Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
- Work up the reaction mixture to isolate the 2-aminobenzothiazole product.
- Yields: Generally good to excellent.[\[2\]](#)

Mechanism of 2-Aminobenzothiazole Synthesis:

The reaction is thought to proceed through the electrophilic attack of bromine (from BTMABr_3) on the sulfur atom of the thiourea, followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent aromatization.



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Caption: Mechanism for the synthesis of 2-aminobenzothiazoles.

Safety and Handling

Benzyltrimethylammonium tribromide is an irritant to the eyes, respiratory system, and skin. [2] It is also hygroscopic and light-sensitive.[4]

Precautions:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Avoid inhalation of dust.
- Store in a tightly sealed container in a cool, dry place, protected from light.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

Benzyltrimethylammonium tribromide is a highly effective and versatile reagent for a range of organic transformations. Its stability, solid form, and ease of handling make it a superior alternative to liquid bromine for many applications. This guide has provided a detailed overview of its properties, synthesis, and key applications in bromination and oxidation reactions, complete with experimental protocols and mechanistic insights. For researchers and professionals in drug development and other areas of chemical synthesis, BTMABr₃ represents a valuable tool for the efficient and selective construction of complex molecules.

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